molecular formula C15H10Cl2F3NO2 B3678007 5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide

5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide

Cat. No.: B3678007
M. Wt: 364.1 g/mol
InChI Key: JNZGBQVYUDCEJQ-UHFFFAOYSA-N
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Description

This compound is also known as Fluazinam . It is a protective broad-spectrum fungicide with low aqueous solubility and low volatility . It is persistent in soil systems but tends not to be persistent in water . It is not expected to leach to groundwater . It is a yellow solid with a weak aromatic hydrocarbon-like or strong musty odour .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been discussed in several studies . The synthesis involves various methods and the major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, the transformation of free amine into pexidartinib by reducing amination has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, a similar compound, is considered hazardous and has specific safety data sheet instructions .

Advantages and Limitations for Lab Experiments

One advantage of 5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide is its specificity for BTK, which reduces the potential for off-target effects. This compound has also shown promising results in preclinical studies as a potential treatment for B-cell malignancies. However, one limitation of this compound is its low solubility, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on 5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide. One potential direction is to investigate the efficacy of this compound in combination with other targeted therapies or chemotherapy agents. Another direction is to investigate the potential of this compound as a treatment for other B-cell malignancies, such as follicular lymphoma or Waldenström macroglobulinemia. Furthermore, future studies could investigate the potential of this compound as a treatment for autoimmune diseases, such as rheumatoid arthritis or systemic lupus erythematosus, which are also associated with B-cell dysregulation.

Scientific Research Applications

5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased cell viability and proliferation in B-cell lines and primary CLL cells. In vivo studies using xenograft models have demonstrated that this compound reduces tumor growth and prolongs survival in mice implanted with human B-cell lymphoma cells.

Safety and Hazards

The safety and hazards of similar compounds have been discussed . For example, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate is considered hazardous and has specific safety data sheet instructions .

Properties

IUPAC Name

5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F3NO2/c1-23-13-5-2-8(16)6-10(13)14(22)21-9-3-4-12(17)11(7-9)15(18,19)20/h2-7H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZGBQVYUDCEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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